molecular formula C14H19NO B6497388 2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol CAS No. 1250222-03-7

2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol

Cat. No. B6497388
CAS RN: 1250222-03-7
M. Wt: 217.31 g/mol
InChI Key: SYBQYINEYVTRKR-UHFFFAOYSA-N
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Description

The compound “2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol” is a chemical compound that belongs to the class of isoindolines . Isoindolines are a group of organic compounds containing a isoindoline, which is a bicyclic compound made up of a six-membered cyclohexane ring fused to a four-membered pyrrole ring .


Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .


Molecular Structure Analysis

The molecular structure of isoindoline derivatives is characterized by a six-membered cyclohexane ring fused to a four-membered pyrrole ring . The dihedral angle between these two groups is 70.47 (3)° .


Chemical Reactions Analysis

The chemical reactions involving isoindoline derivatives are quite complex and can lead to a variety of products. Depending on the structure of the starting compounds and reaction conditions, it can lead to acyclic ring-opening products and a number of cyclic products such as pyrrolidones, azetidines, dihydro- and tetrahydroquinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives can vary widely depending on the specific structure of the compound. For example, the compound “1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate” has a molecular weight of 273.28 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 .

Scientific Research Applications

2-ISOCH has a variety of scientific research applications, including its use as a model compound for the study of enzyme-catalyzed reactions, as a building block for the synthesis of pharmaceuticals, and as a potential inhibitor of HIV-1 integrase. In addition, 2-ISOCH has been used to study the structure-activity relationships of small molecules and for the synthesis of complex organic molecules.

Advantages and Limitations for Lab Experiments

2-ISOCH has several advantages when used in laboratory experiments. It is easy to synthesize, is relatively stable, and is soluble in water. However, there are some limitations to using 2-ISOCH in laboratory experiments. It can be difficult to purify and can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for 2-ISOCH research. These include further investigation into its potential as an inhibitor of HIV-1 integrase, further exploration of its structure-activity relationships, and further exploration of its potential applications in the synthesis of pharmaceuticals. In addition, further research could be conducted into the biochemical and physiological effects of 2-ISOCH, as well as its potential toxicity.

Synthesis Methods

2-ISOCH can be synthesized via a variety of methods, including the Fischer indole synthesis, the Ullmann condensation, and the Povarov reaction. The Fischer indole synthesis involves the condensation of a substituted benzaldehyde with an aniline in the presence of sulfuric acid. The Ullmann condensation is a metal-catalyzed reaction which involves the coupling of aryl halides and aryl amines. The Povarov reaction is a palladium-catalyzed reaction that involves the coupling of aryl halides and aryl amines.

properties

IUPAC Name

2-(1,3-dihydroisoindol-2-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-15/h1-2,5-6,13-14,16H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBQYINEYVTRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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